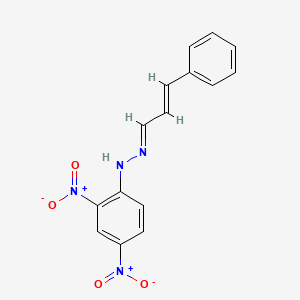Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone
CAS No.: 20710-28-5
Cat. No.: VC20089540
Molecular Formula: C15H12N4O4
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20710-28-5 |
|---|---|
| Molecular Formula | C15H12N4O4 |
| Molecular Weight | 312.28 g/mol |
| IUPAC Name | 2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline |
| Standard InChI | InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+ |
| Standard InChI Key | RLSRMSQNTNYDMC-LVVPDBGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Cinnamaldehyde (2,4-dinitrophenyl)hydrazone features a hydrazone linkage () formed between the aldehyde group of cinnamaldehyde and the hydrazine moiety of 2,4-dinitrophenylhydrazine. The compound’s IUPAC name is N-(cinnamylideneamino)-2,4-dinitroaniline, with a SMILES representation of . The presence of electron-withdrawing nitro groups at the 2- and 4-positions of the phenyl ring enhances its reactivity, particularly in nucleophilic addition reactions.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 312.28 g/mol | |
| Density | 1.31 g/cm³ | |
| Boiling Point | 503.3°C at 760 mmHg | |
| Flash Point | 258.2°C | |
| LogP (Partition Coefficient) | 4.73 |
The compound’s high thermal stability (decomposition above 250°C) and low vapor pressure (0 mmHg at 25°C) make it suitable for high-temperature applications .
Synthesis and Characterization
Synthetic Methodology
The synthesis involves refluxing equimolar quantities of cinnamaldehyde and 2,4-dinitrophenylhydrazine in acidic ethanol. A representative procedure includes:
-
Dissolving 10 mmol cinnamaldehyde in 20 mL absolute ethanol.
-
Adding 10 mmol 2,4-dinitrophenylhydrazine and 5 drops glacial acetic acid.
-
Refluxing at 80°C for 4–6 hours.
-
Cooling, filtering the precipitate, and recrystallizing from ethanol .
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration:
Yields typically exceed 85% under optimized conditions .
Spectroscopic Characterization
-
FT-IR: A strong absorption band at 1640–1660 cm⁻¹ confirms the C=N stretch of the hydrazone linkage. N-H stretches appear at 3200–3300 cm⁻¹ .
-
¹H NMR: Resonances at δ 8.5–9.0 ppm (aromatic protons), δ 7.3–7.6 ppm (cinnamyl protons), and δ 10.2 ppm (hydrazone NH) .
-
UV-Vis: λmax at 370–390 nm due to n→π* transitions in the nitro and hydrazone groups.
Applications in Catalysis
Oxidation of Alcohols
Ni(II) and Fe(III) Schiff base complexes derived from cinnamaldehyde hydrazones demonstrate catalytic activity in alcohol oxidation. For example, [Ni(L1)(PPh₃)] (where L1 is a tridentate Schiff base ligand) oxidizes benzyl alcohol to benzaldehyde with 92% conversion using tert-butyl hydroperoxide (TBHP) as an oxidant .
Table 2: Catalytic Performance of Metal Complexes
| Catalyst | Substrate | Product | Conversion (%) |
|---|---|---|---|
| [Ni(L1)(PPh₃)] | Benzyl alcohol | Benzaldehyde | 92 |
| [Fe(GBSA)Cl₃] | Cyclohexanol | Cyclohexanone | 88 |
Mechanistic Insights
The catalytic cycle involves:
-
Coordination of the alcohol to the metal center.
-
Hydrogen abstraction by the metal-bound oxidant (e.g., TBHP).
-
Formation of the carbonyl product via β-hydride elimination .
Biological Activities
Antimicrobial Properties
Cinnamaldehyde (2,4-dinitrophenyl)hydrazone exhibits broad-spectrum antimicrobial activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The mechanism involves disruption of microbial cell membranes via interaction with phospholipid bilayers .
Analytical Applications
Carbonyl Compound Detection
The compound serves as a derivatization agent for aldehydes and ketones in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Hydrazone formation enhances detection sensitivity by a factor of 10–100 compared to underivatized analytes.
Quantitative Analysis
A validated HPLC method using cinnamaldehyde hydrazone as an internal standard achieves a linear range of 0.1–50 µg/mL (R² = 0.999) for quantifying cinnamaldehyde in cinnamon extracts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume